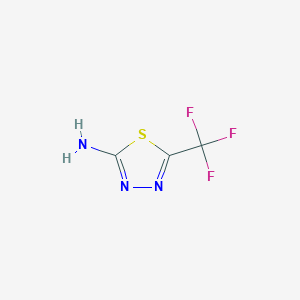

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Cat. No. B083265

Key on ui cas rn:

10444-89-0

M. Wt: 169.13 g/mol

InChI Key: LTEUXHSAYOSFGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04264616

Procedure details

A three-liter reaction flask fitted with a mechanical stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser connected to a caustic trap was charged with 228 g (2.5 mole) of thiosemicarbazide, 1260 ml of 1,4-dioxane and 285.1 g (2.5 mole, 193 ml) of trifluoroacetic acid. The dropping funnel contained 383.8 g (2.5 mole, 229 ml) of phosphorus oxychloride which was added to the reaction flask over a period of 30 minutes. The resulting thick slurry was heated slowly to reflux with rapid evolution of hydrogen chloride gas. The slurry thinned with separation of the product as a heavy syrup. Total reflux time required about four hours until the gas evolution ceased. The dioxane was decanted and then 1700 ml of water was added to the residue. The mixture was cooled to 20° C. and made basic with 50% sodium hydroxide (~225 ml) to pH 9. The slurry was cooled to 10° C. and collected on a filter funnel. The cake was washed with cold water and dried in the oven. There was obtained 305 g, Mp 219°-220.5°, yield 72.1%. The proton NMR recorded in Me2SO-d6 consisted of a peak at 7.9∂ (NH2) with respect to tetramethylsilane.

Yield

72.1%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[F:6][C:7]([F:12])([F:11])[C:8](O)=O.P(Cl)(Cl)(Cl)=O.Cl>O1CCOCC1.O>[NH2:5][C:3]1[S:4][C:8]([C:7]([F:12])([F:11])[F:6])=[N:1][N:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

228 g

|

|

Type

|

reactant

|

|

Smiles

|

NNC(=S)N

|

|

Name

|

|

|

Quantity

|

193 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

1260 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

229 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three-liter reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to a caustic trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction flask over a period of 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting thick slurry was heated slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The slurry thinned with separation of the product as a heavy syrup

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

about four hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dioxane was decanted

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1700 ml of water was added to the residue

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was cooled to 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected on a filter funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in the oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

There was obtained 305 g, Mp 219°-220.5°, yield 72.1%

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC=1SC(=NN1)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |